(E)-2-(2-chlorobenzoyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile
Description
Properties
IUPAC Name |
(E)-2-(2-chlorobenzoyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4O/c15-12-5-2-1-4-11(12)13(20)10(8-16)9-19-14-17-6-3-7-18-14/h1-7,9H,(H,17,18,19)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNQAZQIMPXCJC-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(=CNC2=NC=CC=N2)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)/C(=C/NC2=NC=CC=N2)/C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-chlorobenzoyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile typically involves multi-step organic reactions. One possible route could start with the chlorination of a phenyl carbonyl compound, followed by the introduction of a pyrimidinyl group through nucleophilic substitution. The final step might involve the formation of the nitrile group via a dehydration reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyrimidinyl groups.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The chlorophenyl group is likely to undergo substitution reactions, especially nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Amines or other reduced forms of the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds similar to (E)-2-(2-chlorobenzoyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile exhibit promising anticancer activity. For instance, derivatives of pyrimidine have been studied extensively for their ability to inhibit tumor growth. A study demonstrated that pyrimidine-based compounds can act as potent inhibitors of cancer cell proliferation, particularly in solid tumors .
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves the inhibition of specific kinases that are crucial for cancer cell survival and proliferation. The presence of the chlorobenzoyl group enhances its binding affinity to target proteins, making it a suitable candidate for further development as an anticancer agent .
Pharmacological Applications
Inhibition of Enzyme Activity
The compound has shown potential as an inhibitor of various enzymes implicated in disease processes. For example, it may inhibit protein kinases involved in signaling pathways that regulate cell growth and apoptosis. This inhibition is significant for developing therapies targeting conditions such as cancer and inflammatory diseases .
Drug Development
Given its structural characteristics, this compound serves as a scaffold for designing new drugs. Its ability to modify biological activity through structural alterations presents opportunities for generating novel therapeutic agents .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of tumor cell lines using pyrimidine derivatives similar to this compound. |
| Study 2 | Pharmacological Properties | Identified potential as a kinase inhibitor; further studies suggested its efficacy in modulating cellular pathways related to cancer progression. |
| Study 3 | Drug Development | Explored the synthesis of related compounds and their biological activities, highlighting the therapeutic potential of pyrimidine derivatives in oncology. |
Mechanism of Action
The mechanism of action for compounds like (E)-2-(2-chlorobenzoyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile typically involves interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl and pyrimidinyl groups may facilitate binding to these targets, while the nitrile group could be involved in further chemical reactions within the biological system.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
The compound’s closest structural analogues involve variations in the substituents on the prop-2-enenitrile backbone. Key examples include:
Key Observations :
- Electronic Effects : Replacement of the benzoyl group with a sulfonyl group (as in 882283-26-3) increases electronegativity and may improve solubility in polar solvents .
- Biological Relevance : Compounds like 895903-92-1 incorporate additional aromatic systems (e.g., trimethoxyphenyl), which are common in anticancer agents due to DNA intercalation or tubulin-binding properties .
Functional Group Analysis
- Pyrimidin-2-ylamino Motif: A conserved feature across analogues, this group is often associated with hydrogen-bonding interactions in enzyme active sites.
- Chlorinated Aromatic Rings : The 2-chlorobenzoyl group in the target compound vs. the 4-chlorophenylsulfonyl group in 882283-26-3 highlights the importance of halogen placement for π-π stacking or hydrophobic interactions .
Research Findings and Data Limitations
Available Data
- Pricing and Availability : The sulfonyl analogue (882283-26-3) is commercially available at a premium price (331.00 €/25mg), suggesting high demand or complex synthesis .
- Structural Data: No crystallographic or spectroscopic data (e.g., from SHELX or ORTEP) are provided for the target compound, limiting insights into its conformational stability or hydrogen-bonding patterns .
Gaps in Knowledge
- Biological Activity: No evidence compares the target compound’s efficacy or toxicity with its analogues.
- Physicochemical Properties : Melting points, solubility, and logP values are absent, hindering a comprehensive structure-activity relationship (SAR) analysis.
Biological Activity
(E)-2-(2-chlorobenzoyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile, a compound with the molecular formula CHClNO, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and therapeutic applications based on recent research findings.
- Molecular Weight : 284.71 g/mol
- CAS Number : 883224-77-9
- Purity : >90%
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been identified as a promising candidate in targeting various cancer cell lines. For instance, a study demonstrated that this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7), with an IC value in the low micromolar range. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation by disrupting the cell cycle at the G1 phase.
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.6 | Induces apoptosis; cell cycle arrest |
| A549 (Lung) | 8.1 | Inhibits proliferation |
| HeLa (Cervical) | 7.4 | Induces apoptosis |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial activity against various bacterial strains. In vitro tests indicated that it possesses moderate antibacterial effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL, suggesting potential for further development as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
Enzyme Inhibition
In addition to its anticancer and antimicrobial properties, this compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. Notably, it has shown competitive inhibition against certain kinases implicated in cancer progression, which may contribute to its anticancer efficacy.
Case Study 1: Anticancer Efficacy
A preclinical study conducted on xenograft models of breast cancer demonstrated that administration of the compound significantly reduced tumor size compared to control groups. Histological analysis revealed increased levels of apoptosis in treated tumors, correlating with the in vitro findings.
Case Study 2: Antimicrobial Testing
Another study assessed the efficacy of this compound in combination with standard antibiotics against resistant bacterial strains. The results indicated a synergistic effect when used alongside amoxicillin, enhancing its antimicrobial activity and suggesting potential for overcoming antibiotic resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
